molecular formula C15H15N7O B15194124 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-pyridinyl)- CAS No. 135445-74-8

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-pyridinyl)-

Cat. No.: B15194124
CAS No.: 135445-74-8
M. Wt: 309.33 g/mol
InChI Key: IXRRMTOSOQHNTG-UHFFFAOYSA-N
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Description

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-pyridinyl)-: is a heterocyclic compound that belongs to the triazolopurine family. This compound is notable for its complex structure, which includes a triazole ring fused to a purine system. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(4-pyridinyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Fusion with Purine: The triazole ring is then fused with a purine derivative through a series of condensation reactions, often facilitated by catalysts such as Lewis acids.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The process typically involves:

    Batch Processing: Initial synthesis in batch reactors to optimize reaction conditions.

    Scale-Up: Transition to continuous flow systems for large-scale production, ensuring consistent quality and higher throughput.

    Purification: Use of chromatographic techniques and recrystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenated derivatives, nucleophiles like amines, thiols, under reflux conditions.

Major Products

    Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.

    Reduced Derivatives: Reduced forms with altered functional groups.

    Substituted Products: Compounds with new functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism. This makes it a candidate for studying cellular processes and developing new biochemical assays.

Medicine

In medicinal chemistry, 5H-1,2,4-Triazolo(3,4-i)purin-5-one derivatives are investigated for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities. Their ability to interact with specific biological targets makes them promising leads for drug development.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It also finds applications in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-b)thiadiazine: Another triazole-fused heterocycle with significant biological activities.

    1,2,4-Triazolo(3,4-d)pyrimidine: Known for its antiviral and anticancer properties.

    1,2,4-Triazolo(4,3-a)quinazoline: Studied for its potential as an anticancer agent.

Uniqueness

5H-1,2,4-Triazolo(3,4-i)purin-5-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

135445-74-8

Molecular Formula

C15H15N7O

Molecular Weight

309.33 g/mol

IUPAC Name

9-methyl-6-propyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-f]purin-5-one

InChI

InChI=1S/C15H15N7O/c1-3-8-21-13-11(20(2)9-17-13)14-19-18-12(22(14)15(21)23)10-4-6-16-7-5-10/h4-7,9H,3,8H2,1-2H3

InChI Key

IXRRMTOSOQHNTG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=NC=C4)N(C=N2)C

Origin of Product

United States

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